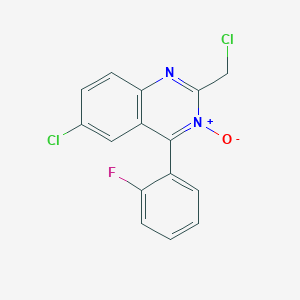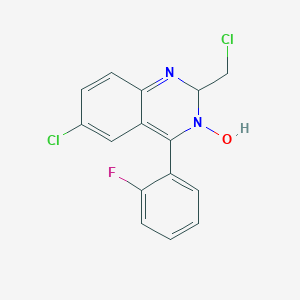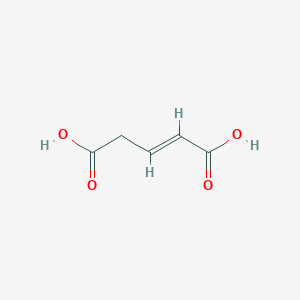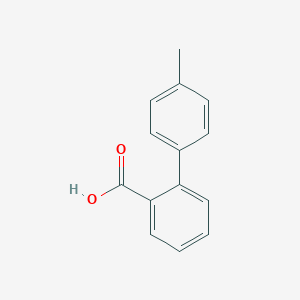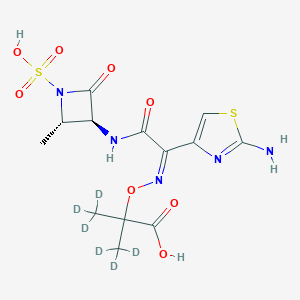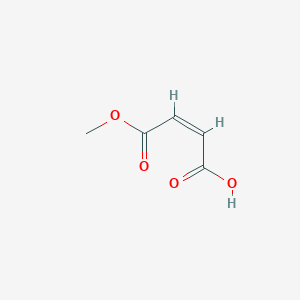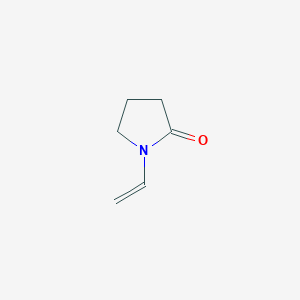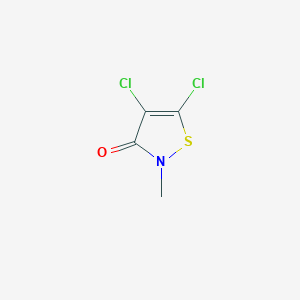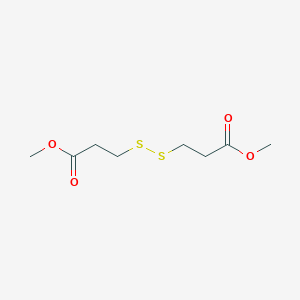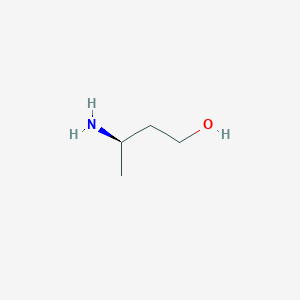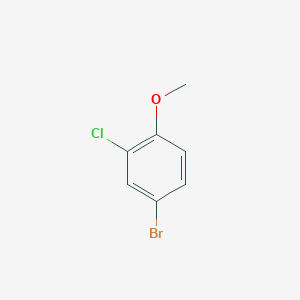
4-Bromo-2-chloroanisole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated compounds like 4-Bromo-2-chloroanisole often involves palladium-catalyzed cross-coupling reactions. For instance, the reductive homocoupling of bromo- and chloroarenes, which includes compounds similar to 4-Bromo-2-chloroanisole, can be catalyzed by Pd colloids in aqueous medium using glucose as a renewable reductant (Monopoli et al., 2010). Similarly, 4-bromomethyl-2-chlorooxazole, a related compound, shows how selective bromination and chlorination steps are crucial in the synthesis of halogenated compounds (Young et al., 2004).
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloroanisole and similar compounds is typically analyzed using spectroscopic methods. Techniques such as FT-IR, FT-Raman, NMR, and X-ray crystallography provide insights into the molecular geometry, vibrational frequencies, and electronic properties. For instance, the FT-IR and FT-Raman spectroscopic analysis of 2-bromo-4-chlorotoluene offers detailed information on the vibrational frequencies and structural geometry, which is essential for understanding the molecular structure of halogenated compounds (Arunagiri et al., 2011).
Chemical Reactions and Properties
Halogenated compounds like 4-Bromo-2-chloroanisole participate in various chemical reactions, including oxidation, reduction, and coupling reactions. The unique reactivity of these compounds stems from the presence of halogen atoms, which influence their chemical behavior. For example, the oxidative dechlorination of 4-chloroanisole demonstrates the reactivity of chlorinated anisoles in the presence of copper(II)−smectite, leading to the formation of dechlorinated products (Govindaraj et al., 1987).
Physical Properties Analysis
The physical properties of 4-Bromo-2-chloroanisole, including melting point, boiling point, density, and refractive index, are critical for its application in synthesis and chemical processes. These properties can be determined through experimental measurements and contribute to the understanding of the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of 4-Bromo-2-chloroanisole, such as its reactivity towards nucleophiles, electrophiles, and radicals, are defined by its molecular structure. The presence of bromine and chlorine atoms makes it a versatile reagent in organic synthesis, facilitating various chemical transformations. Studies on compounds like 2,4,6-trichloroanisole elucidate the mechanisms of halogenation and dehalogenation, providing insights into the chemical properties of halogenated anisoles (Land et al., 1975).
Wissenschaftliche Forschungsanwendungen
-
Suzuki Coupling
-
Heck Reaction
- Field : Organic Chemistry
- Application : 4-Bromo-2-chloroanisole is used in the Heck reaction, a type of palladium-catalyzed carbon-carbon bond forming reaction, with ethyl acrylates .
- Method : The reaction is carried out in room-temperature ionic liquids .
- Results : The reaction affords ethyl 4-methoxycinnamate .
- Synthesis of Aryl 1,3-Diketones
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIQNBOUYZLESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198680 | |
| Record name | 4-Bromo-2-chloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloroanisole | |
CAS RN |
50638-47-6 | |
| Record name | 4-Bromo-2-chloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50638-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050638476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-chloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)
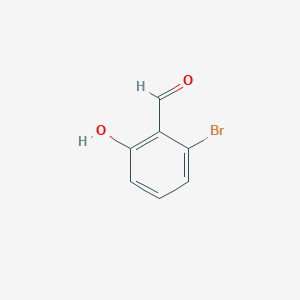
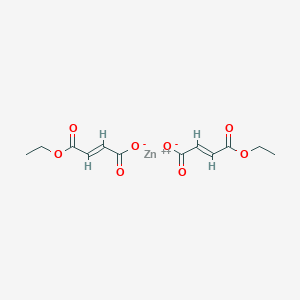
![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)
